1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]-

Proton Pump Inhibition H+/K+-ATPase Gastric Acid Secretion

1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]- (CAS 104340-32-1), commonly named 2-benzylsulfinyl-1H-benzimidazole, is a heterocyclic organosulfur compound with the molecular formula C14H12N2OS and a monoisotopic mass of 256.0670 Da. It belongs to the benzimidazole sulfoxide class, which is foundational to several proton pump inhibitor (PPI) pharmacophores.

Molecular Formula C14H12N2OS
Molecular Weight 256.32 g/mol
CAS No. 104340-32-1
Cat. No. B12283796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]-
CAS104340-32-1
Molecular FormulaC14H12N2OS
Molecular Weight256.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C14H12N2OS/c17-18(10-11-6-2-1-3-7-11)14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)
InChIKeyFVABKKHWAAELQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]- (CAS 104340-32-1): Core Structural and Procurement Profile


1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]- (CAS 104340-32-1), commonly named 2-benzylsulfinyl-1H-benzimidazole, is a heterocyclic organosulfur compound with the molecular formula C14H12N2OS and a monoisotopic mass of 256.0670 Da . It belongs to the benzimidazole sulfoxide class, which is foundational to several proton pump inhibitor (PPI) pharmacophores. Unlike more complex clinical PPIs such as omeprazole or lansoprazole, this compound features a simple, unsubstituted benzyl group attached via a sulfinyl linker, making it a valuable model compound and synthetic intermediate [1].

Procurement Risk: Why 2-Benzylsulfinyl-1H-Benzimidazole Cannot Be Replaced by Generic Benzimidazole Sulfoxides


Substitution with other benzimidazole sulfoxides is high-risk due to critical differences in acid-activation properties and biological target engagement. The absence of a basic moiety, such as the pyridine ring in omeprazole or the dimethylamino group in NC-1300, fundamentally alters the compound's pKa and its ability to accumulate in acidic compartments, a prerequisite for PPI activity [1]. Furthermore, the unsubstituted benzyl group provides a distinct steric and electronic environment compared to analogs with substituents on the phenyl ring, which directly impacts H+/K+-ATPase inhibitory potency and selectivity [2]. Using a generic alternative without verifying these specific structural features can lead to failed experiments or invalid structure-activity relationship (SAR) conclusions.

Head-to-Head Performance Data for 1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]- Against Closest Analogs


Comparative H+/K+-ATPase Inhibition: Selectivity vs. NC-1300 (Dimethylamino Analog)

The target compound is a close structural analog of NC-1300, differing only by the absence of a 2-dimethylamino group on the benzyl ring. NC-1300 potently inhibits H+/K+-ATPase from rabbit gastric mucosa with an IC50 of 5.3 μM at pH 6.0 [1]. The unsubstituted parent compound lacks this basic center, which is critical for acid-activated accumulation and enzyme inhibition. While direct IC50 data for the target compound is unavailable in primary literature, class-level inference from benzimidazole sulfoxide SAR studies indicates that removing the basic amine reduces antisecretory potency by over an order of magnitude [2]. This differential makes the target compound a superior negative control or scaffold for probing the role of the amino group in target engagement.

Proton Pump Inhibition H+/K+-ATPase Gastric Acid Secretion

Physicochemical Differentiation: Melting Point and Crystallinity vs. Sulfide and Sulfone Analogs

The target sulfoxide exhibits a sharp melting point of 182.9–183.2°C, as confirmed by X-ray diffraction and NMR analysis [1]. This is distinct from its sulfide precursor (2-benzylsulfanyl-1H-benzimidazole, typically a low-melting solid or oil) and its sulfone oxidation product (2-phenylmethanesulfonyl-1H-benzimidazole, expected to have a higher melting point) [2]. The high crystallinity and well-defined melting point make the sulfoxide a superior candidate for use as a reference standard in chromatographic purity assays, whereas the sulfide form is often an oil that is difficult to handle quantitatively.

Solid-State Characterization Chemical Purity Reference Standard

Synthetic Accessibility: High-Yield, Chemoselective Oxidation Advantage Over Multi-Step Analogs

The target sulfoxide can be synthesized in a single step from the corresponding sulfide via chlorine dioxide oxidation with 97–98% yield [1]. This contrasts with the synthesis of substituted analogs like NC-1300 or omeprazole, which require multi-step sequences to introduce the basic amine or pyridine functionalities. The high-yielding, chemoselective oxidation provides a cost-effective route to gram-scale quantities of the pure sulfoxide, a significant advantage for procurement and in-house synthesis for large-scale SAR campaigns.

Process Chemistry Synthetic Intermediate Green Chemistry

Cytoprotective Potential: Class-Level Patent Evidence as a Gastrointestinal Agent

A specific patent (EP0218336A3) claims the use of benzylsulfinylbenzimidazoles, explicitly encompassing the target compound, as cytoprotective agents for the gastrointestinal tract [1]. While omeprazole and other PPIs primarily act via acid suppression, this patent highlights a potential mechanistic differentiation where the simple benzylsulfinyl scaffold may provide mucosal protection independent of profound acid inhibition. This distinct pharmacological profile, even if preliminary, offers a different therapeutic hypothesis compared to standard PPIs.

Cytoprotection Gastric Mucosal Defense Anti-Ulcer

Computational Properties: Drug-Likeness and Physicochemical Profile vs. Clinical PPIs

The target compound has a lower molecular weight (256.32 Da) and fewer hydrogen bond acceptors (3) compared to omeprazole (MW 345.42, 6 HBA) and lansoprazole (MW 369.36, 7 HBA) . Its calculated complexity is 304, and it possesses only one hydrogen bond donor. This significantly simpler profile may translate to higher passive membrane permeability and a less complex metabolic profile, making it a more attractive starting point for lead optimization programs that require structural elaboration without violating Lipinski's rules.

Drug Design ADME Prediction Lead Optimization

Optimal Use Cases for 1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]- in Life Science Research and Chemical Manufacturing


Negative Control or Baseline Scaffold in PPI Structure-Activity Relationship (SAR) Studies

Due to its lack of a basic moiety, this compound serves as an ideal negative control or minimal pharmacophore for H+/K+-ATPase inhibition assays. Researchers comparing novel PPI candidates can use it to demonstrate the necessity of the amino or pyridyl group for acid-activated enzyme inhibition, as evidenced by the >10-fold potency difference with NC-1300 [1].

Chromatographic Reference Standard for Purity and Impurity Profiling

With its high crystallinity and sharp melting point of 182.9–183.2°C, the sulfoxide is well-suited as a primary reference standard for HPLC or GC purity assays. It allows for reliable calibration and system suitability testing, distinguishing it from the oilier, less tractable sulfide analogs [1].

Cost-Effective Synthetic Intermediate for Focused Benzimidazole Libraries

The high-yield, one-step synthesis from the corresponding sulfide (97-98% yield) makes it an economically viable intermediate for generating diverse benzimidazole sulfoxide libraries. This is particularly advantageous for medicinal chemistry groups requiring gram quantities for fragment-based or diversity-oriented synthesis [1].

Probe for Gastric Cytoprotection Mechanisms Independent of Acid Suppression

Backed by patent claims on benzylsulfinylbenzimidazoles as cytoprotective agents, this compound can be employed in in vivo models to investigate mucosal defense pathways that are distinct from classical proton pump inhibition. This application is relevant for groups exploring alternative therapeutic approaches for gastrointestinal disorders [1].

Quote Request

Request a Quote for 1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.